molecular formula C9H21BrN+ B3249090 6-Bromohexyltrimethylaminium CAS No. 191086-27-8

6-Bromohexyltrimethylaminium

Cat. No.: B3249090
CAS No.: 191086-27-8
M. Wt: 223.17 g/mol
InChI Key: WJNHFKVKJHYMNG-UHFFFAOYSA-N
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Description

6-Bromohexyltrimethylaminium, also known as 6-(N,N,N-trimethylammonio)hexyl bromide, is a quaternary ammonium compound. It is characterized by its cationic nature and is widely recognized for its surfactant properties. This compound is often used in various chemical and biological applications due to its ability to interact with negatively charged molecules and surfaces .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6-Bromohexyltrimethylaminium typically involves a two-step chemical synthesis process:

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves controlled heating and the use of solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions: 6-Bromohexyltrimethylaminium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives .

Scientific Research Applications

6-Bromohexyltrimethylaminium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromohexyltrimethylaminium is primarily based on its cationic nature. It interacts with negatively charged molecules and surfaces, disrupting their structure and function. This interaction can lead to the disruption of cell membranes in biological systems, making it effective as an antimicrobial agent. The compound can also facilitate the transfer of molecules across phases in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 6-Bromohexyltrimethylaminium is unique due to its specific chain length and bromine atom, which confer distinct reactivity and interaction properties. This makes it particularly useful in applications requiring precise molecular interactions .

Properties

IUPAC Name

6-bromohexyl(trimethyl)azanium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21BrN/c1-11(2,3)9-7-5-4-6-8-10/h4-9H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJNHFKVKJHYMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21BrN+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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